REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([NH:8][C:9]2[CH:10]=[N:11][N:12]([CH3:14])[CH:13]=2)[CH:7]=1>[Pd].CCOC(C)=O>[F:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]2[CH:10]=[N:11][N:12]([CH3:14])[CH:13]=2)[C:5]([NH2:15])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)NC=1C=NN(C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)NC=1C=NN(C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under an atmosphere of hydrogen at atmospheric pressure and 20° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred under an atmosphere of hydrogen at atmospheric pressure and 20° C. for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography (SiO2, 0-8% (2M ammonia in methanol) in DCM)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=CC1)N)NC=1C=NN(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.188 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 212% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |